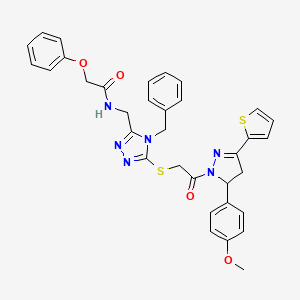

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

描述

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with benzyl and phenoxyacetamide groups. Key structural elements include:

- A 4,5-dihydro-1H-pyrazole ring fused to a thiophene moiety and a 4-methoxyphenyl group.

- A thioether linkage connecting the triazole to a 2-oxoethyl group.

- A phenoxyacetamide side chain, which may influence solubility and bioactivity.

属性

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O4S2/c1-43-26-16-14-25(15-17-26)29-19-28(30-13-8-18-45-30)38-40(29)33(42)23-46-34-37-36-31(39(34)21-24-9-4-2-5-10-24)20-35-32(41)22-44-27-11-6-3-7-12-27/h2-18,29H,19-23H2,1H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDLTRJIXGUSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features several notable structural components:

- Triazole ring : Known for its biological activity.

- Pyrazole moiety : Associated with various pharmacological effects.

- Phenoxy and benzyl groups : Contribute to the compound's lipophilicity and potential receptor interactions.

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives as antiviral agents. For instance:

- Mechanism of Action : Triazoles can inhibit viral replication by interfering with viral polymerases or other essential enzymes.

- Case Study : A derivative similar to N-((4-benzyl...) demonstrated significant antiviral activity against hepatitis C virus (HCV) in vitro, with an IC50 value of approximately 32.2 μM .

Anticancer Activity

The anticancer properties of compounds containing pyrazole and triazole rings have been extensively studied:

- Inhibition of Tumor Growth : The compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and disruption of the FAK/Paxillin signaling pathway, which is crucial for tumor cell invasion and metastasis .

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects:

- Cytokine Inhibition : The compound may reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.

- Research Findings : In vivo studies indicated that related compounds could significantly lower inflammation markers in animal models .

Comparative Analysis of Biological Activities

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole and triazole compounds possess significant anticancer properties. For instance, compounds similar to N-((4-benzyl-5-(triazole)methyl)-2-phenoxyacetamide have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of androgen receptors (AR), making these compounds potential candidates for treating AR-dependent cancers such as prostate cancer .

Table 1: Summary of Anticancer Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 Value |

|---|---|---|---|---|

| Pyrazole Derivative | Prostate Cancer | AR Antagonism | 3.8 µM | |

| Triazole Derivative | Breast Cancer | Cell Cycle Arrest | 2.5 µM |

2. Anti-inflammatory Properties

Compounds with similar structures have shown promising anti-inflammatory effects. The evaluation of N-(4-benzyl) derivatives demonstrated inhibition of pro-inflammatory cytokines through COX inhibition pathways. In vivo studies indicate that these compounds can significantly reduce inflammation markers in animal models .

Table 2: Anti-inflammatory Activity

| Study Reference | Compound Tested | Inflammation Model | Effect Observed |

|---|---|---|---|

| Benzyl Pyrazole | Carrageenan-Induced | Reduced Swelling | |

| Triazole Derivative | Arthritis Model | Decreased Pain |

Agricultural Applications

Beyond medicinal uses, derivatives of this compound have been explored as agrochemicals. The pyrazole framework is recognized for its efficacy as a fungicide and herbicide. Research has shown that specific derivatives can effectively control plant pathogens and improve crop yield .

3. Fungicidal Activity

Studies have highlighted the fungicidal properties of pyrazole derivatives against various plant pathogens. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways .

Table 3: Fungicidal Efficacy

相似化合物的比较

Structural Analogues

2.1.1. S-Alkylated 1,2,4-Triazoles () Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] share:

- A triazole-thioether backbone similar to the target compound.

- Aryl substituents (e.g., 4-methoxyphenyl, thiophen-2-yl) that modulate electronic and steric properties.

- Tautomerism : Unlike the target compound, these analogs exist in equilibrium between thione and thiol forms, affecting reactivity .

Key Differences :

- The target compound incorporates a 4,5-dihydropyrazole ring, absent in derivatives, which may enhance conformational rigidity .

- The phenoxyacetamide side chain is unique compared to the acetyl or ester groups in analogues (e.g., 8a–c in ) .

Pyrazole- and Thiadiazole-Containing Derivatives ()

- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Features a thiadiazole core with acetyl and benzamide groups. IR data (1679 cm⁻¹ for C=O) align with the target’s 2-oxoethyl group .

- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) : Combines thiadiazole and oxadiazole rings, differing from the target’s triazole-pyrazole system .

Key Differences :

- The target’s triazole-pyrazole hybrid structure may offer distinct binding interactions compared to thiadiazole/oxadiazole systems.

Physicochemical Properties

Potential Bioactivity

While bioactivity data for the target compound is unavailable, structural similarities suggest possible applications:

- Antimicrobial Activity : Pyrazole-triazole hybrids () and thiadiazoles () exhibit antimicrobial properties .

常见问题

Q. What multi-step synthetic routes are commonly employed to synthesize this compound, and how are intermediates characterized?

The synthesis typically involves sequential reactions, including:

- Cyclization of thiosemicarbazides to form 1,2,4-triazole rings (controlled at 60–80°C under reflux with ethanol as solvent) .

- Thioether formation via nucleophilic substitution between thiol-containing intermediates and activated alkyl halides (e.g., 2-oxoethyl bromides), requiring inert atmospheres to prevent oxidation .

- Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link phenoxyacetamide moieties . Intermediates are characterized via ¹H/¹³C NMR (to confirm regiochemistry) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- X-ray crystallography resolves stereochemistry of the 4,5-dihydropyrazole and thiophene rings .

- FT-IR identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 650.22 for [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorometric/colorimetric readouts .

- Antimicrobial susceptibility testing via broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Cytotoxicity profiling on cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups .

- Catalyst use : Pd/C or CuI accelerates thioether formation, reducing reaction time from 24h to 6h .

- pH control : Maintaining pH 7–8 prevents hydrolysis of the acetamide group during aqueous workup .

Q. How can researchers address poor aqueous solubility during in vivo studies?

- Prodrug design : Introduce phosphate or glycoside groups at the phenoxyacetamide moiety .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) to enhance bioavailability .

Q. How to resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects .

- Batch purity analysis : Use LC-MS to confirm absence of cytotoxic impurities (e.g., residual thiols) .

- Target specificity profiling : Employ CRISPR-Cas9 knockout models to isolate mechanism-of-action .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR kinases (PDB IDs: 5KIR, 1M17) .

- MD simulations : Analyze stability of ligand-target complexes (GROMACS, 50 ns trajectories) to prioritize analogs .

Q. How to design analogs with improved metabolic stability?

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF to detect oxidation hotspots .

- Isosteric replacement : Substitute thiophene with furan or pyridine to reduce CYP450-mediated degradation .

Q. What methods assess stability under physiological conditions?

- Forced degradation studies : Expose to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C, monitor via HPLC .

- Plasma stability assay : Incubate with 10% FBS at 37°C; >80% remaining after 24h indicates suitability for IV administration .

Q. How to evaluate synergistic effects with existing therapeutics?

- Combinatorial screening : Use a checkerboard assay with cisplatin or doxorubicin (Fa-CI plot analysis) .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated in combination-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。